molecular formula C11H13NO4 B14343929 N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide CAS No. 99855-92-2

N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide

Cat. No.: B14343929
CAS No.: 99855-92-2
M. Wt: 223.22 g/mol
InChI Key: NLIYJLGZYDXHTQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dihydroxyphenyl group, an oxoethyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenylacetic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dihydroxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors involved in various biochemical pathways, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar dihydroxyphenyl structure.

    Quercetin: A flavonoid with antioxidant properties.

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.

Uniqueness

N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide is unique due to the presence of the oxoethyl and methylacetamide groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.

Properties

CAS No.

99855-92-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide

InChI

InChI=1S/C11H13NO4/c1-7(13)12(2)6-11(16)8-3-4-9(14)10(15)5-8/h3-5,14-15H,6H2,1-2H3

InChI Key

NLIYJLGZYDXHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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